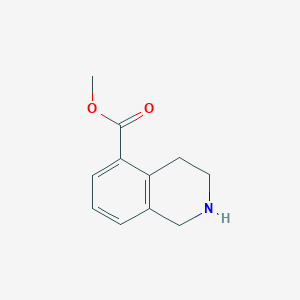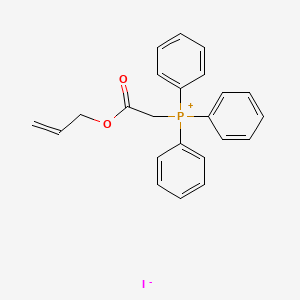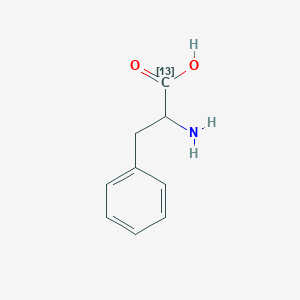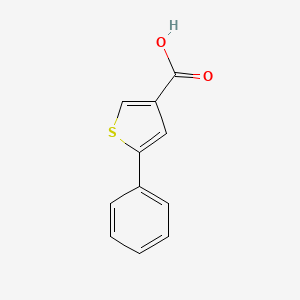
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
概要
説明
“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a chemical compound with the IUPAC name “methyl 1,2,3,4-tetrahydro-5-isoquinolinecarboxylate”. It has a molecular weight of 191.23 . This compound is stored in a refrigerator and is shipped at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their role as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” can be represented by the InChI code "1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3" .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a solid compound . It is stored in a refrigerator and is shipped at room temperature .科学的研究の応用
Neuroprotective Agent in Parkinson’s Disease
1MeTIQ has been identified as a neuroprotective agent that may play a role in preventing Parkinson’s disease. Studies have shown that it can penetrate the blood-brain barrier and may accumulate in the brain, potentially related to the onset of Parkinson’s disease . Its derivatives have demonstrated in vitro neuroprotective activity against toxicity due to salsolinol in human neuroblastoma cells .
Modulation of Dopamine Neurotransmission
Research indicates that 1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, which are involved in dopamine catabolism. By inhibiting these enzymes, 1MeTIQ increases monoamine neurotransmitter levels in the brain, suggesting a potential therapeutic application for disorders related to dopamine dysregulation .
Potential Treatment for Substance Abuse
1MeTIQ has shown promise as a potential treatment for substance abuse diseases. Experimental studies suggest that it could combat substance abuse through the attenuation of craving, particularly in morphine and cocaine addiction. This opens up possibilities for clinical applications of 1MeTIQ in addiction treatment .
Antioxidant Properties
The compound exhibits antioxidant properties by inhibiting the formation of free radicals. This action is beneficial in reducing oxidative stress, which is implicated in various neurodegenerative diseases. The shift in dopamine catabolism toward COMT-dependent O-methylation due to 1MeTIQ also contributes to its antioxidant effects .
Influence on Dopamine Receptor Conformation
1MeTIQ can interact with the agonistic conformation of dopamine receptors, influencing receptor activity and neurotransmission. This interaction suggests a role for 1MeTIQ in modulating receptor-mediated processes, which could be significant in the development of new pharmacological treatments .
Metabolic Pathway Analysis
The metabolic patterns of 1MeTIQ have been studied, revealing insights into its metabolism and tissue distribution. Understanding these metabolic pathways is crucial for developing therapeutic strategies and predicting the compound’s behavior in biological systems .
作用機序
Target of Action
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ) and its methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . These compounds are endogenous substances with a broad spectrum of action in the brain
Mode of Action
1MeTIQ has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ and TIQ affect dopamine metabolism . 1metiq has never been shown to produce a decline in dopamine in the brain, although both of these tetrahydroisoquinolines similarly affect dopamine catabolism .
Result of Action
The compounds TIQ and especially its methyl derivative 1MeTIQ have unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . The results strongly support the view that 1MeTIQ has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
It’s worth noting that the synthesis of thiq derivatives has seen various new and environmentally friendly methods .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
将来の方向性
The future directions for “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and similar compounds lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZSRPWKJIQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585676 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
CAS RN |
939758-79-9 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)



